Nitraminoacetic acid
CAS No.: 10339-31-8
Cat. No.: VC20997199
Molecular Formula: C2H4N2O4
Molecular Weight: 120.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10339-31-8 |
---|---|
Molecular Formula | C2H4N2O4 |
Molecular Weight | 120.06 g/mol |
IUPAC Name | 2-nitramidoacetic acid |
Standard InChI | InChI=1S/C2H4N2O4/c5-2(6)1-3-4(7)8/h3H,1H2,(H,5,6) |
Standard InChI Key | MJHPFRRMGOFOJL-UHFFFAOYSA-N |
SMILES | C(C(=O)O)N[N+](=O)[O-] |
Canonical SMILES | C(C(=O)O)N[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
Nitraminoacetic acid manifests as colorless needle-like crystals with several distinctive physicochemical characteristics. It has a melting point of 106°C and demonstrates acidic properties with pKa values of 2.80 and 6.60, indicating two dissociable protons in its structure .
The compound exhibits specific solubility patterns, being readily soluble in polar solvents such as water, methanol, and acetone, while showing moderate solubility in ethylacetate and ether. It remains insoluble in non-polar solvents including benzene, chloroform, carbon tetrachloride, and hexane . Notably, nitraminoacetic acid maintains stability in aqueous solutions across a wide pH range, indicating its potential robustness for various applications under different environmental conditions.
The physical and chemical properties of nitraminoacetic acid are summarized in Table 1.
Property | Value |
---|---|
Chemical Formula | C₄H₆N₂O₆ |
Molecular Weight | 178.10 g/mol |
Physical Appearance | Colorless needle crystals |
Melting Point | 106°C |
Boiling Point | 574.7°C at 760 mmHg |
Density | 1.715 g/cm³ |
Flash Point | 301.4°C |
pKa Values | 2.80 and 6.60 |
Exact Mass | 178.023 |
Vapor Pressure | 1.05E-14 mmHg at 25°C |
Index of Refraction | 1.557 |
PSA | 123.66 |
These physicochemical properties highlight the compound's stability and potential reactivity in various chemical and biological systems, making it significant for further research in multiple scientific disciplines .
Production and Isolation
Natural Production by Streptomyces noursei
Isolation and Purification Methodology
The isolation of nitraminoacetic acid from S. noursei culture filtrates follows a specific protocol. The isolation process begins with butanol extraction of the culture filtrate, followed by chromatographic purification using silica gel columns. The column is typically developed with a mixed solvent of chloroform and ether (2:1, v/v) .
After collection and combination of active fractions, the solution is evaporated in vacuo to a small volume. The concentrated solution is refrigerated overnight, allowing crude crystals to form. These crystals are collected by filtration, washed with chloroform, and further recrystallized from a mixed solvent of ethylacetate and chloroform to yield pure nitraminoacetic acid . This purification process has been reported to yield approximately 1.8 g of pure compound from the original culture filtrate.
Biological Activity
Antimicrobial Properties
Nitraminoacetic acid demonstrates selective antimicrobial activity, primarily affecting certain gram-negative bacteria. In vitro studies have shown that it exhibits inhibitory effects against Escherichia coli, Xanthomonas oryzae, and Pseudomonas tabaci at relatively low concentrations . The antimicrobial spectrum of nitraminoacetic acid, as determined by cup method tests, is presented in Table 2.
Test Organism | Inhibition at 100 μg/ml |
---|---|
Escherichia coli | Partial inhibition* |
Xanthomonas oryzae | Partial inhibition* |
Pseudomonas tabaci | Partial inhibition* |
Mycobacterium phlei | Inhibition |
Bacillus subtilis | No inhibition |
Shigella sonnei | No inhibition |
Salmonella enteritidis | No inhibition |
Fungi and yeast | No inhibition |
*Partial inhibition indicates incomplete growth suppression.
This selective antimicrobial activity profile suggests potential applications as a targeted antimicrobial agent, particularly against specific gram-negative bacterial pathogens .
Biochemical Mechanism of Action
Nitraminoacetic acid exhibits its biological effects through a specific biochemical mechanism. Research has demonstrated that it interferes with the Krebs cycle by competitively inhibiting succinate dehydrogenase . This interference with a crucial metabolic pathway explains its toxicity to various organisms, including plants, mice, and gram-negative bacteria.
The compound's ability to disrupt central metabolic processes makes it particularly effective against organisms that rely heavily on the Krebs cycle for energy production. This mechanism of action distinguishes nitraminoacetic acid from many conventional antibiotics, which typically target cell wall synthesis, protein synthesis, or DNA replication .
Biodegradation Pathway
Microbial Degradation by Variovorax sp.
The biodegradation of nitraminoacetic acid has been extensively studied using Variovorax sp. strain JS1663, a bacterium capable of utilizing nitraminoacetic acid as its sole growth substrate . This degradation pathway represents a significant avenue for understanding the environmental fate of nitramine compounds and potentially developing strategies for bioremediation of similar nitro compounds.
Variovorax sp. strain JS1663 completely degrades nitraminoacetic acid through a specific enzymatic pathway. During aerobic growth, the bacterium releases stoichiometric amounts of nitrite as nitraminoacetic acid disappears from the medium . Interestingly, the disappearance of nitraminoacetic acid and release of nitrite occur before significant bacterial growth begins, indicating that an intermediate compound serves as the actual growth substrate rather than nitraminoacetic acid itself.
Enzymatic Mechanism and NnlA Function
The key enzyme responsible for nitraminoacetic acid degradation is NnlA (N-nitroglycine lyase) from Variovorax sp. strain JS1663. This enzyme catalyzes a β-elimination reaction that cleaves the N-N bond in nitraminoacetic acid, releasing nitrite (NO₂⁻) . Recent research has revealed that NnlA contains a b-type heme cofactor, and the reduction of this heme is required to initiate enzymatic activity .
The NnlA enzyme can be activated either by the addition of a non-heme Fe(II) source or by reduction with dithionite. Once activated, reduced NnlA (Fe(II)-NnlA) can catalyze at least 100 turnovers of nitraminoacetic acid degradation, even in the absence of oxygen . The complete reaction stoichiometry has been determined to be redox-neutral, with each molecule of nitraminoacetic acid degraded to form one molecule each of glyoxylate, nitrite, and ammonium .
Size exclusion chromatography has shown that NnlA exists as a dimer in solution, and structural homology modeling suggests that it forms a homodimeric heme-binding PAS domain protein . The enzyme exhibits characteristics shared with PAS domains, including oxidation by O₂ and NO₂⁻, and binding of carbon monoxide (CO) and nitric oxide (NO).
Chemical Synthesis
Synthetic Procedures
The chemical synthesis of nitraminoacetic acid was first reported by Hantzsch and Metcalf in 1896 . Modern synthetic approaches typically involve the reaction of glycine derivatives with nitrating agents under controlled conditions.
A synthetic procedure outline includes:
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Starting with protected glycine compounds
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Performing nitration reactions under specific conditions
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Purification steps including recrystallization from mixed solvents
The synthetic product has been confirmed to be identical to the naturally occurring nitraminoacetic acid through comparative analysis of melting points, ultraviolet absorption spectra, infrared absorption spectra, and biological activity profiles .
Structural Modifications and Derivatives
Research into structural modifications of nitraminoacetic acid has led to the development of related compounds such as nitroalanine (Noa) and nitrohomoalanine (Nha) . These derivatives represent potential extensions of nitraminoacetic acid chemistry with modified functional groups.
Toxicological Profile
Nitraminoacetic acid exhibits significant toxicity in animal models. Toxicity studies in mice have established the following lethal dose values:
Route of Administration | LD₅₀ Value |
---|---|
Intravenous | 32 mg/kg |
Intraperitoneal | 43 mg/kg |
Oral | 40 mg/kg |
These toxicity values indicate that nitraminoacetic acid possesses moderate to high acute toxicity in mammals . The toxicity likely stems from its ability to inhibit succinate dehydrogenase in the Krebs cycle, thereby disrupting cellular energy metabolism .
Beyond mammalian toxicity, nitraminoacetic acid also demonstrates toxicity toward plants and various gram-negative bacteria . This broad-spectrum toxicity profile suggests potential applications as an herbicide or antimicrobial agent, while also highlighting concerns about environmental impact if the compound were to be used in agricultural or medical settings.
Applications and Future Research Directions
Future Research Directions
Several promising research directions warrant further investigation:
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Elucidation of the biosynthetic pathway of nitraminoacetic acid in Streptomyces noursei, which remains largely unknown and could provide insights into the natural production of nitramine compounds.
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Detailed structural and mechanistic studies of the NnlA enzyme to better understand the catalytic mechanism of N-N bond cleavage and potential applications in bioremediation.
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Development of structural analogs with enhanced antimicrobial activity or reduced toxicity to mammalian cells, which could lead to new therapeutic agents.
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Investigation of the ecological role of nitraminoacetic acid in soil microbial communities and its potential function as a signaling molecule or defense compound.
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